Cas no 891-64-5 (2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy)]triacetonitrile)
![2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy)]triacetonitrile structure](https://it.kuujia.com/scimg/cas/891-64-5x500.png)
891-64-5 structure
Nome del prodotto:2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy)]triacetonitrile
2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy)]triacetonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy)]triacetonitrile
- (4,6-Bis-cyanomethoxy-[1,3,5]triazin-2-yloxy)-acetonitrile
- 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-
- 2,2',2''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]trisacetonitrile
- tris-(cyanomethyl) cyanurate
- Acetonitrile, 2,2',2''-(1,3,5-triazine-2,4,6-triyltris(oxy))tris-
- 4-26-00-00400 (Beilstein Handbook Reference)
- S-Triazine, 2,4,6-tris(cyanomethoxy)-
- Acetonitrile, 2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-
- ([4,6-Bis(cyanomethoxy)-1,3,5-triazin-2-yl]oxy)acetonitrile #
- MFCD00196634
- 2,2',2''-(1,3,5-Triazine-2,4,6-triyltris(oxy))trisacetonitrile
- 2-[[4,6-bis(cyanomethoxy)-1,3,5-triazin-2-yl]oxy]acetonitrile
- 2,4,6-Tri(cyanomethoxy)-1,3,5-triazine
- DTXSID201008645
- AKOS000548824
- SCHEMBL11389710
- BRN 0280870
- 2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triacetonitrile
- starbld0029335
- 2-{[4,6-bis(cyanomethoxy)-1,3,5-triazin-2-yl]oxy}acetonitrile
- HMS1671A01
- 2,4,6-Tricyanomethoxy-s-triazine
- 891-64-5
-
- Inchi: InChI=1S/C9H6N6O3/c10-1-4-16-7-13-8(17-5-2-11)15-9(14-7)18-6-3-12/h4-6H2
- Chiave InChI: GBJMWHBPMHYWGE-UHFFFAOYSA-N
- Sorrisi: C(C#N)OC1=NC(=NC(=N1)OCC#N)OCC#N
Proprietà calcolate
- Massa esatta: 246.050138
- Massa monoisotopica: 246.050138
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 18
- Conta legami ruotabili: 6
- Complessità: 326
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 138
Proprietà sperimentali
- Densità: 1.441
- Punto di ebollizione: 547.6°C at 760 mmHg
- Punto di infiammabilità: 285°C
- Indice di rifrazione: 1.547
2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy)]triacetonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618605-1g |
2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triacetonitrile |
891-64-5 | 98% | 1g |
¥4641.00 | 2024-04-26 |
2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy)]triacetonitrile Letteratura correlata
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
891-64-5 (2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy)]triacetonitrile) Prodotti correlati
- 1219802-60-4(Ranolazine-d)
- 2034545-61-2(4-phenyl-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}oxane-4-carboxamide)
- 1353959-30-4((6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-dimethyl-amine)
- 1326806-83-0(6-chloro-N-[(4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine)
- 1221725-97-8(3,5-difluoro-N-(2-methylpropyl)aniline hydrochloride)
- 861299-14-1(4-Chloro-2-methoxyaniline hydrochloride)
- 438218-40-7(5-(2,6-dichlorophenoxy)methylfuran-2-carbaldehyde)
- 2137761-06-7(5-iodo-1-methyl-1H-pyrazole-4-sulfonyl fluoride)
- 2227775-71-3((3R)-3-(2-ethynylphenyl)-3-hydroxypropanoic acid)
- 1093172-99-6(1-(3-Bromopropyl)-3-chloro-2-methylbenzene)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
